

#### Coerulescine CAS number and IUPAC name

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# Coerulescine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Coerulescine** is a naturally occurring oxindole alkaloid belonging to the spiro[pyrrolidin-3,3'-oxindole] class of compounds.[1][2] First isolated from the plant Phalaris coerulescens, it shares a core structural framework with other biologically active alkaloids.[1][2] This technical guide provides a comprehensive overview of **Coerulescine**, including its chemical identity, physicochemical properties, a detailed synthetic protocol, and an exploration of the biological activities associated with its structural class.

# **Chemical Identity and Physicochemical Properties**

**Coerulescine** is a chiral molecule, and its properties can be specific to its enantiomeric form. The following tables summarize key identification and physicochemical data for **Coerulescine**.

Table 1: Chemical Identifiers for Coerulescine



Identifier	Value
IUPAC Name	(3R)-1'-methylspiro[1H-indole-3,3'-pyrrolidine]-2-one / (S)-1'-methylspiro[indoline-3,3'-pyrrolidin]-2-one
CAS Number	1662684-45-8 ((S)-(+)-Coerulescine)
Chemical Formula	C12H14N2O
Molar Mass	202.26 g/mol

Table 2: Physicochemical Data for Coerulescine

Property	Value
Density	1.2 ± 0.1 g/cm <sup>3</sup>
Boiling Point	378.8 ± 42.0 °C at 760 mmHg
Flash Point	182.9 ± 27.9 °C

## Synthesis of (±)-Coerulescine

The total synthesis of racemic **Coerulescine** has been achieved through a multi-step process. The following is a detailed experimental protocol adapted from published literature.[2][3][4]

# Experimental Protocol: Total Synthesis of (±)-Coerulescine

This synthesis involves a Wittig olefination—Claisen rearrangement strategy to construct the core structure, followed by a series of transformations to yield the final product.[3]

- Wittig Olefination and Claisen Rearrangement:
  - Allyloxymethyl)triphenylphosphonium chloride is reacted with sodium tert-butoxide in tetrahydrofuran (THF) at 0 °C.



- The resulting ylide is then reacted with an appropriate indole derivative to perform the Wittig olefination.
- The product of the Wittig reaction is heated in refluxing xylene to induce a Claisen rearrangement, yielding a 4-pentenal derivative.
- Oxidation and Esterification:
  - The aldehyde from the previous step is oxidized to a carboxylic acid using Jones reagent in acetone.
  - The resulting acid is then esterified by treatment with ethanol and sulfuric acid.[3]
- Reductive Cyclization:
  - The ester is subjected to reductive cyclization using zinc and ammonium chloride in refluxing ethanol to form the oxindole ring system.[3]
- · Protection and Functionalization:
  - The amide nitrogen of the oxindole is protected with a di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O) group in the presence of sodium hydride in THF at 0 °C.
  - The protected oxindole is then treated with sodium hydride and ethyl chloroformate in THF at 0 °C.[3]
- Oxidative Cleavage and Reductive Amination:
  - The allyl group is subjected to oxidative cleavage using a catalytic amount of osmium tetroxide and N-methylmorpholine N-oxide (NMO), followed by treatment with sodium metaperiodate on silica in dichloromethane to yield an aldehyde.
  - Reductive amination of the aldehyde is then carried out with methylamine hydrochloride and sodium cyanoborohydride (NaBH<sub>3</sub>CN) in THF to form the spiro-pyrrolidine ring.[3]
- Deprotection and Final Reduction:



- The Boc protecting group is removed by treating the compound with 2.5 M aqueous hydrochloric acid in refluxing THF.
- The final step involves a chemoselective reduction of the amide with n-butyllithium (n-BuLi) and lithium aluminum hydride (LAH) in THF to yield (±)-coerulescine.[3]

### **Synthetic Workflow Diagram**



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Synthetic pathway for (±)-Coerulescine.

# Biological Activity of the Spiro[pyrrolidin-3,3'-oxindole] Class

While specific biological activity and signaling pathway data for **Coerulescine** itself are not extensively documented in publicly available literature, the broader class of spiro[pyrrolidin-3,3'-oxindole] alkaloids has been the subject of significant research, revealing a range of biological activities.[1][5][6]

### **General Biological Activities**

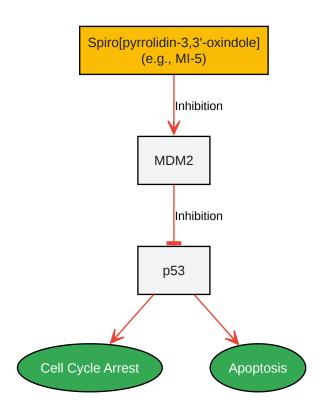
- Anticancer Activity: Several synthetic and natural spiro[pyrrolidin-3,3'-oxindole] derivatives
  have demonstrated potent antiproliferative properties against various cancer cell lines.[7][8]
   For instance, some analogs show exceptional inhibitory activity against MCF-7 breast cancer
  cells.[7] The mechanism of action for some of these compounds involves the inhibition of
  tubulin polymerization or the disruption of the p53-MDM2 protein-protein interaction.[7][9]
- Antimicrobial and Antifungal Properties: Compounds within this class have exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.[1][6]
- μ-Opioid Receptor Binding: Certain spirooxindole alkaloids isolated from Mitragyna speciosa have shown promising binding affinities for the μ-opioid receptor.[1][9]



 5-HT6 Receptor Ligands: Synthetic derivatives of coerulescine have been investigated as new ligands for the 5-HT6 serotonin receptor, suggesting potential applications in neuroscience.[5]

#### **Putative Signaling Pathway Involvement**

The diverse biological activities of spiro[pyrrolidin-3,3'-oxindole] alkaloids suggest their interaction with multiple cellular signaling pathways. Based on the activities of related compounds, a potential, though unconfirmed for **Coerulescine**, mechanism of action could involve the modulation of pathways critical for cell cycle progression and apoptosis. For example, the inhibition of the p53-MDM2 interaction by some analogs directly impacts the p53 signaling pathway, a crucial regulator of cell fate.



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Inhibition of the p53-MDM2 interaction by some spirooxindoles.

## Conclusion

**Coerulescine** represents an intriguing natural product with a synthetically accessible scaffold. While its specific biological functions remain to be fully elucidated, the diverse activities of the



broader spiro[pyrrolidin-3,3'-oxindole] class highlight the potential of these compounds as valuable leads in drug discovery. Further research into the specific biological targets and signaling pathways of **Coerulescine** is warranted to unlock its full therapeutic potential.

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